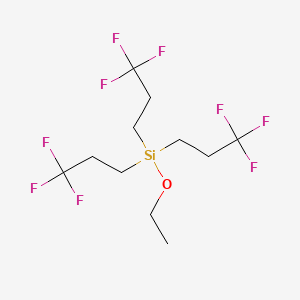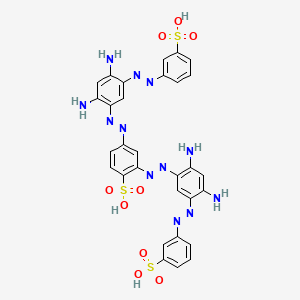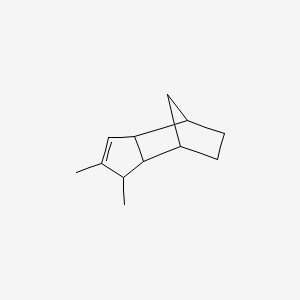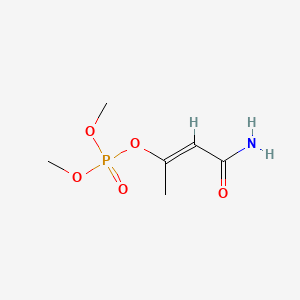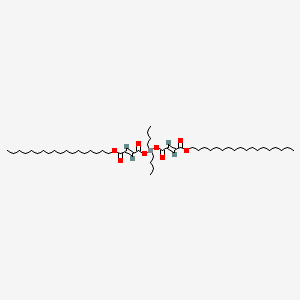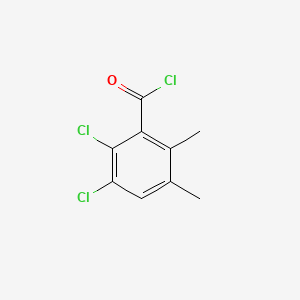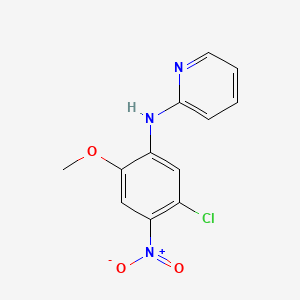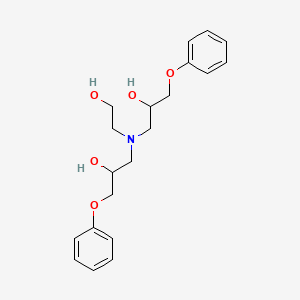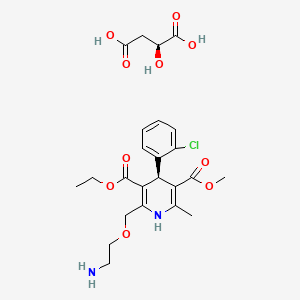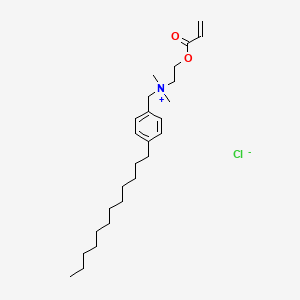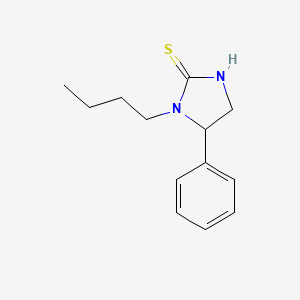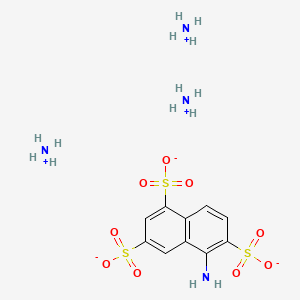
Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- typically involves the reaction of 4-methoxy-1-naphthylmethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-hydroxy-1-naphthylmethyl)-3-methylurea.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: 1-(4-hydroxy-1-naphthylmethyl)-3-methylurea.
Reduction: 1-(4-methoxy-1-naphthylmethyl)-3-methylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1-(4-hydroxy-1-naphthylmethyl)-3-methyl-
- Urea, 1-(4-chloro-1-naphthylmethyl)-3-methyl-
- Urea, 1-(4-methyl-1-naphthylmethyl)-3-methyl-
Comparison: Compared to its analogs, Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
102613-43-4 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-3-methylurea |
InChI |
InChI=1S/C14H16N2O2/c1-15-14(17)16-9-10-7-8-13(18-2)12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
QWCOTGSAPZMXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCC1=CC=C(C2=CC=CC=C12)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



